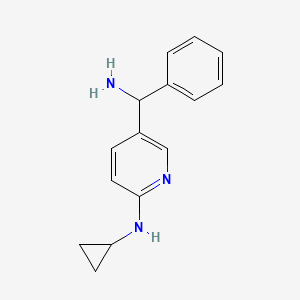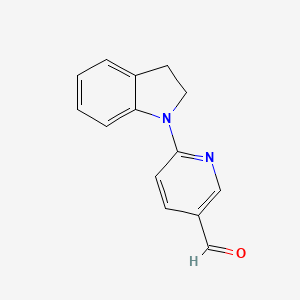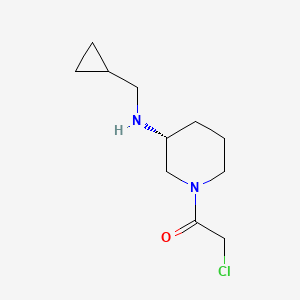![molecular formula C17H27N3O B11793908 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a benzylpiperidine moiety, and a methylpropanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide typically involves multiple steps. One common method includes the reaction of 1-benzylpiperidine with a suitable amine and a methylpropanamide derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide include:
- 2-amino-N-ethylpropanamide
- N-benzylpiperidine derivatives
- Methylpropanamide analogs
Uniqueness
Its specific structure allows for targeted interactions in various scientific and industrial contexts .
Propiedades
Fórmula molecular |
C17H27N3O |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)13-16-10-6-7-11-20(16)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14?,16-/m0/s1 |
Clave InChI |
ACSZSSLFXHXYAJ-WMCAAGNKSA-N |
SMILES isomérico |
CC(C(=O)N(C)C[C@@H]1CCCCN1CC2=CC=CC=C2)N |
SMILES canónico |
CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


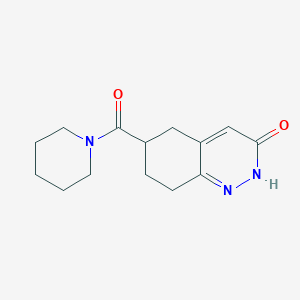
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
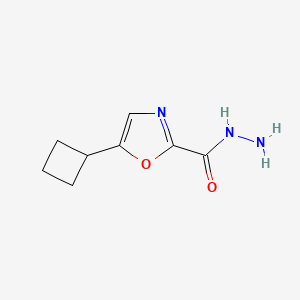
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)




